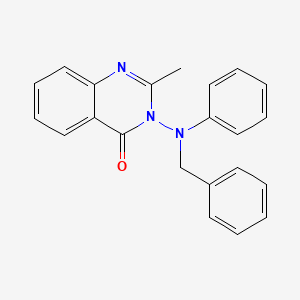

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

描述

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a 2-methyl group at position 2 and a benzyl-phenyl-amino substituent at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

属性

IUPAC Name |

3-(N-benzylanilino)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMLLBOIWAPYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes to 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Anthranilic Acid-Based Pathways

Initial Ring Formation

The quinazolinone core is typically constructed from anthranilic acid derivatives. For example, methyl anthranilate undergoes acetylation with acetyl chloride in pyridine to yield 2-methyl-3-aminoquinazolin-4(3H)-one:

$$ \text{Methyl anthranilate} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine, 60–90°C}} \text{2-Methyl-3-aminoquinazolin-4(3H)-one} $$

This intermediate serves as a precursor for further functionalization. Substituting the 3-amino group with benzyl-phenyl-amine requires careful selection of alkylating or acylating agents.

Introduction of the Benzyl-Phenyl-Amino Group

In a modified approach, 2-methyl-3-aminoquinazolin-4(3H)-one reacts with benzyl-phenyl-amine derivatives under nucleophilic substitution conditions. For instance, treatment with benzyl-phenyl-isocyanate in the presence of triethylamine facilitates the formation of the target compound:

$$ \text{2-Methyl-3-aminoquinazolin-4(3H)-one} + \text{Benzyl-phenyl-isocyanate} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{this compound} $$

This method achieves moderate yields (48–65%) but requires optimization of solvent and base combinations.

Multi-Component Reaction Strategies

A one-pot three-component assembly, as demonstrated by, offers a streamlined alternative. Arenediazonium salts, nitriles, and bifunctional anilines react sequentially to form N-arylnitrilium intermediates, which undergo cyclization with 2-methyl-aniline derivatives:

$$ \text{Arenediazonium salt} + \text{Nitrile} + \text{2-Methyl-aniline} \xrightarrow{\text{Base, mild conditions}} \text{this compound} $$

Key advantages include metal-free conditions and functional group tolerance, though yields vary depending on the electronic nature of substituents.

Cyclocondensation of Pre-Formed Intermediates

Hydrazine-Mediated Cyclization

Source details the synthesis of 4(3H)-quinazolinones via hydrazine hydrate reflux. Adapting this method, 3-amino-2-methylquinazolin-4(3H)-one reacts with benzyl-phenyl-amine in ethanol under acidic conditions:

$$ \text{3-Amino-2-methylquinazolin-4(3H)-one} + \text{Benzyl-phenyl-amine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Target compound} $$

This route achieves yields of 70–88% but necessitates rigorous purification to remove unreacted amine.

Optimization and Challenges

Reaction Condition Optimization

Exceeding 90°C promotes decomposition, while shorter reaction times lead to incomplete substitution.

Structural Characterization

Spectroscopic Analysis

Applications and Derivatives

The compound’s bioactivity remains underexplored, but structural analogs demonstrate antihypertensive and anticancer properties. Derivatives incorporating oxadiazole moieties show enhanced metabolic stability, suggesting avenues for further development.

化学反应分析

Types of Reactions

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives, including 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one. For instance, a series of 3-benzyl-substituted quinazolinones were synthesized and evaluated for their antitumor activity against various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity, with mean GI50 values ranging from 7.24 to 14.12 µM, outperforming the positive control 5-fluorouracil (5-FU) in potency .

A comprehensive molecular docking study indicated that these compounds interact effectively with specific protein targets involved in cancer progression, enhancing their potential as therapeutic agents .

Antihypertensive Effects

Research has shown that derivatives of this compound possess antihypertensive properties. In vivo studies using spontaneously hypertensive rats demonstrated that these compounds significantly reduced blood pressure levels compared to standard treatments . This suggests their potential utility in managing hypertension.

Antiviral Activity

Recent investigations highlighted the compound's potential as a non-covalent inhibitor against SARS-CoV-2 main protease (Mpro). A specific derivative was found to have an IC50 value comparable to known inhibitors, indicating its promise in antiviral drug development . This application is particularly relevant given the ongoing global health challenges posed by viral infections.

作用机制

The mechanism of action of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups: The 4-fluorophenyl derivative () may exhibit improved metabolic stability compared to the benzyl-phenyl-amino analogue due to reduced oxidative metabolism.

- Hydrogen-Bonding Capacity: The 4-aminophenyl derivative (1a) () likely has enhanced solubility and target engagement via hydrogen bonding, whereas the benzyl-phenyl-amino group in the target compound prioritizes hydrophobic interactions.

- Biological Specificity : Compound 6d (), with a benzyloxy-methoxy substituent, shows dual anticancer and COX-2 inhibitory activity, suggesting that bulkier substituents can modulate multi-target effects.

Comparison with Analogues :

Anticancer Activity

Anti-Inflammatory Activity

- 3-(Substituted phenyl)-6-monosubstituted Derivatives: Show superior anti-inflammatory activity to phenylbutazone with lower ulcerogenic risk .

- Benzyl-Phenyl-Amino Derivative: The bulky substituent may reduce gastrointestinal toxicity compared to smaller groups .

Antimicrobial Activity

- 2-Phenyl-3-Substituted Aminoquinazolines: Demonstrated broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .

生物活性

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including one-pot three-component reactions that yield diverse quinazolinone derivatives. The presence of both benzyl and phenyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable building block in organic synthesis .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. For instance, a series of benzyl-substituted quinazolinones were evaluated for their cytotoxic effects against various cancer cell lines. The compound showed significant activity with mean GI50 values ranging from 7.24 to 14.12 µM, indicating its potential as a chemotherapeutic agent .

Table 1: Antitumor Activity of Quinazolinone Derivatives

| Compound | Cell Line | GI50 (µM) | Comparison to Control |

|---|---|---|---|

| 1 | MCF-7 | 10.47 | 1.5-fold more potent than 5-FU |

| 2 | A2780 | 7.24 | 3-fold more potent than 5-FU |

| 3 | HeLa | 14.12 | Comparable to standard treatments |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays revealed that it exhibits superior antibacterial activity compared to antifungal effects against various pathogenic microorganisms. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence antibacterial efficacy, with certain substituents enhancing activity against gram-positive bacteria .

Table 2: Antimicrobial Activity

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | <10 |

| Derivative A | Antifungal | >50 |

| Derivative B | Antibacterial | <5 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate receptor activities. Studies have shown that it acts as an inhibitor of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that these compounds bind competitively or non-competitively to ATP-binding sites on these kinases, leading to disrupted signaling pathways associated with cancer cell proliferation .

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted by researchers synthesized several derivatives of the quinazolinone framework and tested their antitumor efficacy against MCF-7 and A2780 cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to existing treatments .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various quinazolinone derivatives, highlighting the importance of substituent placement on the phenyl ring for optimizing antibacterial activity .

常见问题

Q. What are the standard synthetic routes for 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one?

The compound is typically synthesized via condensation reactions. A common approach involves reacting anthranilic acid derivatives with benzyl-phenylamine in the presence of acetic anhydride or benzoyl chloride to form the quinazolinone core . Alternative methods include oxidative condensation of 2-aminobenzamides with benzyl alcohols under solvent-free, transition metal-free conditions using t-BuONa as a base . Key steps include pH adjustment (4–4.5) and reflux in ethanol, followed by ice-water precipitation for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups such as C=O (1671 cm⁻¹) and C=N (1598 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms structural features: aromatic protons (δ 7.26 ppm in ¹H NMR), methylene groups (δ 1.37 ppm), and NH signals (δ 2.00–4.00 ppm). ¹³C NMR resolves carbon environments, e.g., carbonyl carbons (δ 161–164 ppm) and aromatic carbons (δ 113–152 ppm) . Mass spectrometry (MS) validates molecular weight (267 g/mol for analogs) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under solvent-free conditions?

A green synthesis protocol using t-BuONa as a base and avoiding transition metals has achieved high yields (up to 92%). Critical parameters include:

Q. How should contradictory biological activity data (e.g., antimicrobial vs. inactivity) be resolved?

Contradictions may arise from assay variability or structural impurities. Methodological solutions include:

- Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural verification : Confirm purity via HPLC and cross-validate spectroscopic data .

- Dose-response analysis : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects .

Q. What strategies are effective in designing derivatives for enhanced antitumor activity?

Retrosynthetic analysis guides derivative design:

- Core modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to increase electrophilicity .

- Side-chain functionalization : Attach benzimidazole or pyrazinobenzimidazole moieties to improve DNA intercalation .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like thymidylate synthase .

Q. How can researchers address discrepancies in NMR spectral assignments for this compound?

Discrepancies often stem from tautomerism or solvent effects. Mitigation strategies:

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific tautomers.

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., distinguishing NH from OH groups) .

- Comparative analysis : Cross-reference with published spectra of structurally analogous quinazolinones .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post hoc tests : Compare means across concentrations (e.g., Tukey’s test for pairwise differences) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in activity .

Q. How to validate synthetic pathways for scalability and reproducibility?

- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via factorial designs .

- Batch-to-batch consistency : Assess purity (>95% by HPLC) and yield (±5% deviation) across three independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。